N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide
Description
Properties
Molecular Formula |
C10H6F3NOS |
|---|---|
Molecular Weight |
245.22 g/mol |
IUPAC Name |
N-(1-benzothiophen-3-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)9(15)14-7-5-16-8-4-2-1-3-6(7)8/h1-5H,(H,14,15) |
InChI Key |
NPQOUEWPTZOLGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Trifluoroacetyl Chloride
While less common due to handling difficulties, trifluoroacetyl chloride can acylate the amine in Et₃N-containing solvents. This method requires strict temperature control (-10°C) to avoid side reactions.
Coupling Agents for Functionalized Derivatives
In cases where the amine is sensitive, coupling agents like EDCI/DMAP facilitate acylation with trifluoroacetic acid. However, this approach is less efficient (yield: 70–75%) and reserved for complex substrates.
Purification and Analytical Validation
Purification Methods :
-
Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) achieves >95% purity.
-
Recrystallization : Ethanol or ethyl acetate yields crystalline product suitable for X-ray diffraction.
Structural Confirmation :
-
X-Ray Diffraction : Confirms planar thiophene ring and half-chair conformation of substituents.
-
Elemental Analysis : Matches calculated values for C₁₀H₆F₃NOS (C: 48.98%, H: 2.47%).
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| Direct Acylation (TFAA) | DCM, RT, 2h | 85–92% | >95% | Simple, high yield |
| Microwave-Assisted | 100°C, 20min | 89% | 90% | Fast, energy-efficient |
| EDCI/DMAP Coupling | DCM, RT, 24h | 70–75% | 85% | Suitable for sensitive substrates |
Challenges and Optimization Strategies
-
Side Reactions : Over-acylation is mitigated using TFAA in stoichiometric ratios (1.0–1.2 equiv.).
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but require stringent drying to avoid hydrolysis.
-
Scale-Up : Batch processes with TFAA achieve consistent yields at kilogram scale, though safety protocols for exothermic reactions are critical .
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is recognized for its potential as a lead compound in drug development. Its structural characteristics allow it to target various biological pathways:
- Antineoplastic Activity : Research indicates that derivatives of N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide exhibit significant antitumor properties. For instance, studies have shown that certain synthesized fluorine-containing heterocycles, which include this compound, demonstrate remarkable efficacy against cancer cells .
- Antimicrobial Properties : The compound has been explored for its antibacterial activities. Tricyclic nitrogen-containing compounds similar to this compound have been documented as effective antibacterial agents .
- Fluorescent Antagonists : It has been utilized as a chemical template to design new antagonists for G protein-coupled receptors (GPCRs), which are critical in various signaling pathways. The fluorescently labeled derivatives allow for dynamic studies of receptor functions in living cells .
Organic Synthesis Applications
In organic chemistry, this compound serves as an important intermediate:
- Synthesis of Novel Compounds : The compound is employed in the synthesis of various heterocyclic compounds that have high potential as pharmacophores. For example, it has been used in the synthesis of 1H-benzo[b][1,4]diazepinols that exhibit anti-tumor activities .
- Development of Antimalarial Agents : Similar trifluoromethyl-substituted compounds have been synthesized and evaluated for antimalarial activity. The incorporation of trifluoromethyl groups is believed to enhance biological activity against malaria .
Case Study 1: Antineoplastic Efficacy
A study focused on the synthesis of novel fluorine-containing diazepinols revealed that these compounds exhibited substantial anti-tumor activities in vitro. The research highlighted the effectiveness of this compound derivatives in inhibiting cancer cell proliferation .
Case Study 2: Antibacterial Properties
Another investigation into tricyclic nitrogen-containing compounds demonstrated their potential as antibacterial agents. The study provided evidence of their effectiveness against various bacterial strains, suggesting that this compound could be a candidate for further development in antimicrobial therapies .
Case Study 3: Fluorescent Probes
Research into fluorescently labeled receptor antagonists showed that derivatives based on this compound could effectively visualize GPCR functions in live cells. This application opens avenues for studying receptor dynamics and drug interactions at a molecular level .
Data Tables
Mechanism of Action
The mechanism of action of N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Aromatic Systems
Benzothiophene vs. Benzofuran Derivatives
- N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide Structure: Benzo[b]thiophene ring (sulfur atom at position 2) linked to a trifluoroacetamide group.
- 2-(6-Methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide Structure: Benzofuran ring (oxygen atom at position 2) with a methyl group at position 6 and a trifluoromethylphenyl acetamide substituent. Molecular Formula: C₁₈H₁₄F₃NO₂ Molecular Weight: 349.31 g/mol Key Features: Oxygen in the furan ring increases polarity compared to sulfur; trifluoromethylphenyl group enhances lipophilicity .
Benzothiazole Derivatives
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Structure: Benzothiazole core with a trifluoromethyl group and phenylacetamide side chain.
Aliphatic vs. Aromatic Substituents
Aliphatic Side Chains
- N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide Structure: Azetidine (4-membered nitrogen ring) linked to trifluoroacetamide.
Aromatic Side Chains
- N-(2-Chlorobenzyl)-2,2,2-trifluoroacetamide Structure: Chlorobenzyl group attached to trifluoroacetamide. Molecular Formula: C₉H₇ClF₃NO Molecular Weight: 237.61 g/mol Key Features: Chlorine atom introduces steric hindrance and electron-withdrawing effects, altering reactivity in cross-coupling reactions .
Substituent Position and Electronic Effects
Meta vs. Para Substitutions
- N-(3-Bromophenethyl)-2,2,2-trifluoroacetamide Structure: Bromine at the meta position of a phenethyl group. Molecular Formula: C₁₀H₉BrF₃NO Molecular Weight: 296.09 g/mol Key Features: Bromine enhances halogen-bonding interactions; meta substitution directs electrophilic attacks .
- N-(2,5-Dimethylphenyl)-2,2,2-trifluoroacetamide (TFA-L-Phe-Ph(2,5-Me)) Structure: Dimethylphenyl group with substituents at positions 2 and 5. Molecular Formula: C₁₉H₁₉F₃NO₂ Molecular Weight: 350.14 g/mol Key Features: Steric effects from ortho-methyl groups reduce rotational freedom; para-methyl enhances solubility .
Physicochemical Properties
*Estimated based on analogous structures.
Biological Activity
N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of benzo[b]thiophene derivatives with trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions. The resulting compound features a trifluoroacetamide functional group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as an inhibitor of specific enzymes or receptors involved in critical biological processes. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to increased bioactivity.
1. Inhibition of Enzymes
Research indicates that compounds similar to this compound exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO). A study demonstrated that benzo[b]thiophen-3-ol derivatives were effective inhibitors of human MAO-B, suggesting that modifications to the structure can yield potent inhibitors for neurodegenerative diseases like Parkinson's .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Similar derivatives have shown promising results against various bacterial strains and fungi. For instance, pyrazole amide derivatives related to this scaffold have demonstrated significant antifungal activity against phytopathogenic fungi .
3. Anticancer Properties
Initial studies suggest that this compound may possess anticancer properties. The structural similarity to known anticancer agents implies potential activity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzo[b]thiophene derivatives:
Q & A
Basic: What are the recommended synthetic routes for N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide, and how are reaction conditions optimized?
The synthesis typically involves coupling benzo[b]thiophen-3-amine with trifluoroacetic anhydride under controlled conditions. Key steps include:
- Nucleophilic acyl substitution : Reacting the amine group of benzo[b]thiophen-3-amine with trifluoroacetic anhydride in an inert solvent (e.g., dichloromethane) at 0–5°C to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product from unreacted starting materials or by-products .
- Optimization : Reaction yield depends on stoichiometry (1:1.2 molar ratio of amine to anhydride), temperature control, and inert atmosphere (N₂/Ar) to avoid hydrolysis of the anhydride .
Basic: How is the structural integrity of this compound validated post-synthesis?
Validation requires multi-technique characterization:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzo[b]thiophene aromatic protons (δ 7.2–8.1 ppm) and the trifluoroacetamide carbonyl signal (δ 160–165 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z corresponding to the molecular formula C₁₁H₆F₃NOS (calc. ~275.02 g/mol) .
- Elemental analysis : CHNS analysis confirms C, H, N, and S content within ±0.3% of theoretical values .
Advanced: How do electronic effects of the trifluoroacetamide group influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing trifluoroacetamide group enhances electrophilicity at the benzo[b]thiophene C-2 position, enabling:
- Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids at C-2 requires a Pd(PPh₃)₄ catalyst and K₂CO₃ base in toluene/ethanol (80°C, 12 hr). The CF₃ group stabilizes the transition state, improving yields (~70–85%) compared to non-fluorinated analogs .
- Controlled regioselectivity : DFT calculations show the CF₃ group directs electrophilic substitution to C-2 due to resonance withdrawal, validated by LC-MS monitoring .
Advanced: What methodologies are used to assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) : Measures binding kinetics (KD) to dopamine D₂ receptors, a target for antipsychotic agents. Immobilized receptor chips and compound concentrations (1 nM–10 µM) reveal KD values in the low micromolar range .
- Enzyme inhibition assays : For acetylcholinesterase (AChE), incubate the compound (0.1–100 µM) with AChE and substrate (acetylthiocholine). IC₅₀ values are calculated via Ellman’s method, with comparisons to donepezil as a control .
Advanced: How can contradictory data on solubility and bioavailability be resolved?
Discrepancies arise from solvent polarity and assay conditions:
- Solubility profiling : Use shake-flask method in buffers (pH 1.2–7.4) and HPLC quantification. LogP (2.8) predicts moderate lipid solubility, but experimental logS values vary due to aggregation in aqueous media .
- Bioavailability optimization : Nanoformulation (e.g., liposomal encapsulation) increases plasma AUC by 3-fold in rodent models, measured via LC-MS/MS pharmacokinetic studies .
Basic: What are the stability profiles of this compound under varying storage conditions?
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Store at 4°C in desiccated, amber vials to prevent photodegradation .
- Hydrolytic stability : Stability-indicating HPLC (C18 column, acetonitrile/water) confirms <5% degradation after 30 days at pH 7.4 and 25°C .
Advanced: How does the compound’s fluorinated moiety impact its metabolic resistance in vivo?
- Cytochrome P450 (CYP) assays : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS identifies primary metabolites (e.g., hydroxylation at C-5 of benzo[b]thiophene). The CF₃ group reduces CYP3A4-mediated oxidation, extending half-life (t₁/₂ = 4.2 hr vs. 1.8 hr for non-fluorinated analogs) .
Advanced: What strategies mitigate toxicity concerns observed in preliminary cell-based assays?
- MTT assays : IC₅₀ values in HEK293 cells (48 hr exposure) show cytotoxicity at >50 µM. Structure-activity relationship (SAR) studies suggest replacing the CF₃ group with a methylsulfonyl group reduces cytotoxicity by 40% while retaining target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
